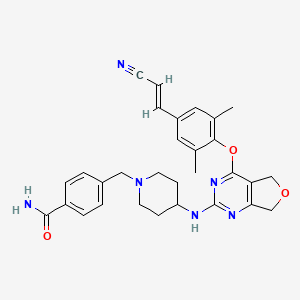
HIV-1 inhibitor-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 Inhibitor-13 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes and pathways crucial for the virus’s life cycle, thereby preventing its proliferation. This compound is part of a broader class of antiretroviral drugs aimed at managing and treating HIV/AIDS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 Inhibitor-13 typically involves multiple steps, starting with commercially available precursors. One common route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and selectivity. This may include halogenation, alkylation, and acylation reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and reduce costs. Quality control measures are implemented at each stage to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: HIV-1 Inhibitor-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its efficacy.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different pharmacological properties.
Aplicaciones Científicas De Investigación
HIV-1 Inhibitor-13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use it to investigate the molecular mechanisms of HIV-1 replication and inhibition.
Medicine: this compound is a potential therapeutic agent for treating HIV/AIDS, offering an alternative to existing antiretroviral drugs.
Industry: The compound is used in the pharmaceutical industry for drug development and formulation studies.
Mecanismo De Acción
HIV-1 Inhibitor-13 exerts its effects by targeting specific enzymes involved in the HIV-1 life cycle. It primarily inhibits the activity of the HIV-1 protease, an enzyme crucial for the maturation of viral particles. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature, infectious virions. This disruption in the viral life cycle ultimately reduces the viral load in infected individuals.
Comparación Con Compuestos Similares
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV-1 Inhibitor-13 is unique in its specific binding affinity and inhibition mechanism compared to other integrase strand transfer inhibitors (INSTIs). While compounds like raltegravir and dolutegravir also inhibit HIV-1 replication, this compound offers distinct advantages in terms of potency, resistance profile, and pharmacokinetic properties. Its novel structure allows for better binding to the target enzyme, reducing the likelihood of resistance development and enhancing its therapeutic efficacy.
Propiedades
Fórmula molecular |
C30H32N6O3 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
4-[[4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C30H32N6O3/c1-19-14-22(4-3-11-31)15-20(2)27(19)39-29-25-17-38-18-26(25)34-30(35-29)33-24-9-12-36(13-10-24)16-21-5-7-23(8-6-21)28(32)37/h3-8,14-15,24H,9-10,12-13,16-18H2,1-2H3,(H2,32,37)(H,33,34,35)/b4-3+ |
Clave InChI |
VVIYNDQYUHOPJX-ONEGZZNKSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)CC5=CC=C(C=C5)C(=O)N)C)/C=C/C#N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)CC5=CC=C(C=C5)C(=O)N)C)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)

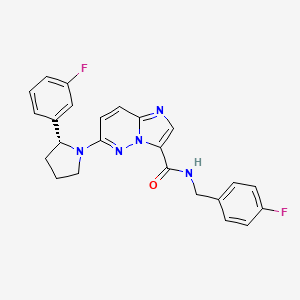


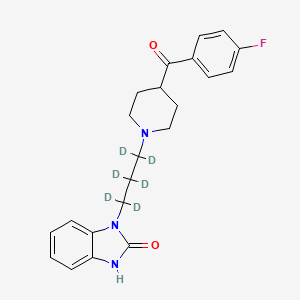
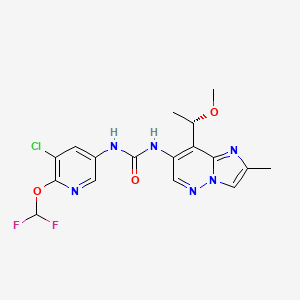
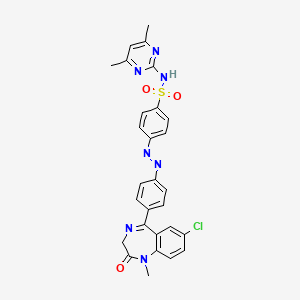
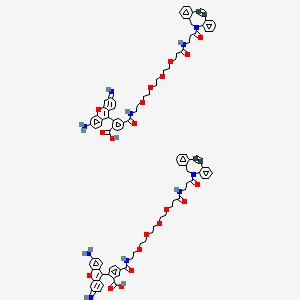

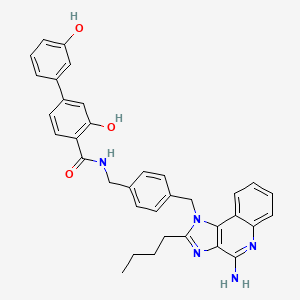
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
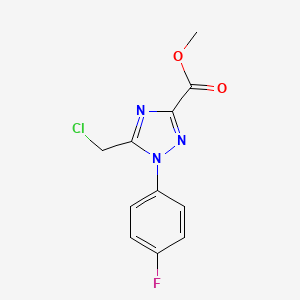
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
